molecular formula C12H20N4O2 B13004979 tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No.: B13004979
M. Wt: 252.31 g/mol
InChI Key: HRBWETBZSHUVBW-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are tailored to the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is unique due to its specific structural features, such as the tert-butyl and amino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-5-16-10(13)8-6-15(7-9(8)14-16)11(17)18-12(2,3)4/h5-7,13H2,1-4H3

InChI Key

HRBWETBZSHUVBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2CN(CC2=N1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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